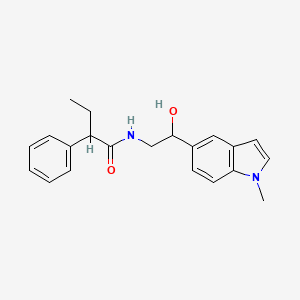

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-phenylbutanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-phenylbutanamide, also known as AM404, is a molecule that has been extensively studied in scientific research due to its potential therapeutic benefits. This compound is a derivative of acetaminophen and has been shown to have analgesic, anti-inflammatory, and neuroprotective properties. In

Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis

- N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-phenylbutanamide and its derivatives are valuable in the enantioselective synthesis of chiral intermediates for ACE inhibitor drugs. The optimization of synthesis processes for such compounds is critical in pharmaceutical manufacturing (Liu-jian Duan, 2009).

Estrogenic Actions in Cells

- Hydroxylated derivatives of similar compounds show estrogenic actions in rat and human cells. They stimulate prolactin production in rat pituitary cells, progesterone receptor synthesis in MCF-7 cells, and proliferation of MCF-7 cells (S. Robinson, R. Koch, V. Jordan, 1988).

Antipsychotic-like Efficacy

- Compounds with a similar structure have been studied for their antipsychotic-like efficacy, specifically as 5-hydroxytryptamine (5-HT)2A receptor inverse agonists. This has implications in treating conditions like schizophrenia (K. Vanover et al., 2006).

Aromatase Inhibitors for Cancer Treatment

- Alkylated derivatives of these compounds have been synthesized and evaluated for their potential in inhibiting estrogen biosynthesis, indicating potential application in the treatment of hormone-dependent breast cancer (R. Hartmann, C. Batzl, 1986).

Anti-Inflammatory and Antipyretic Activities

- Similar compounds have shown potent anti-inflammatory and antipyretic properties, which could be beneficial in developing new treatments for inflammatory diseases (C. Winter, E. Risley, G. Nuss, 1963).

Antiviral Properties

- Certain indole derivatives exhibit broad-spectrum antiviral activity, including against influenza A and B viruses and hepatitis C virus (HCV). This highlights their potential in developing new antiviral therapies (Y. S. Boriskin, I. Leneva, E. Pécheur, S. Polyak, 2008).

Eigenschaften

IUPAC Name |

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-2-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-3-18(15-7-5-4-6-8-15)21(25)22-14-20(24)17-9-10-19-16(13-17)11-12-23(19)2/h4-13,18,20,24H,3,14H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKVQNFJUDQMUIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCC(C2=CC3=C(C=C2)N(C=C3)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-phenylbutanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-[5-bromo-2-(naphthalen-1-ylmethoxy)phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2968597.png)

![(E)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-((E)-2-methyl-3-phenylallylidene)propanehydrazide](/img/structure/B2968604.png)

![4-(thiophen-2-ylmethyl)-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2968605.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2968607.png)

![9-(4-bromophenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2968608.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2968609.png)

![3-Phenyl-7-[(E)-2-phenylethenyl]sulfonyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2968611.png)